4-Chlor-Thieno[2,3-d]pyrimidin-6-borsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorothieno[2,3-d]pyrimidine-6-boronic acid is a heterocyclic compound with the molecular formula C6H4BClN2O2S. It is a boronic acid derivative that features a thieno[2,3-d]pyrimidine core substituted with a chlorine atom at the 4-position and a boronic acid group at the 6-position.
Wissenschaftliche Forschungsanwendungen
4-Chlorothieno[2,3-d]pyrimidine-6-boronic acid has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including kinase inhibitors and antiviral agents.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules through cross-coupling reactions.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Wirkmechanismus
Target of Action
Boronic acid compounds are often used in suzuki-miyaura coupling reactions , suggesting that this compound may interact with palladium catalysts in these reactions.
Mode of Action
In the context of suzuki-miyaura coupling reactions, boronic acids typically undergo transmetalation, a process where the boron-carbon bond is transferred to a metal catalyst .
Action Environment
The action, efficacy, and stability of 4-Chlorothieno[2,3-d]pyrimidine-6-boronic acid can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemical entities. For instance, the compound is recommended to be stored in a freezer , indicating that low temperatures may be necessary for its stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorothieno[2,3-d]pyrimidine-6-boronic acid typically involves multiple steps starting from readily available precursors. One common synthetic route includes the following steps:
Gewald Reaction: This step involves the condensation of an aldehyde or ketone with an activated nitrile in the presence of a sulfur source to form 2-aminothiophenes.
Pyrimidone Formation: The 2-aminothiophene undergoes cyclization with a suitable reagent to form the thieno[2,3-d]pyrimidine core.
Bromination: The thieno[2,3-d]pyrimidine is brominated at the 6-position.
Chlorination: The brominated intermediate is then chlorinated at the 4-position to yield 6-bromo-4-chlorothieno[2,3-d]pyrimidine.
Boronic Acid Formation: Finally, the bromine atom is replaced with a boronic acid group through a suitable boronation reaction.
Industrial Production Methods
Industrial production methods for 4-Chlorothieno[2,3-d]pyrimidine-6-boronic acid may involve similar synthetic routes but are optimized for scalability and cost-effectiveness. These methods often rely on bulk chemicals and standard laboratory equipment to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chlorothieno[2,3-d]pyrimidine-6-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The chlorine atom at the 4-position can be substituted with various nucleophiles under suitable conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols/Ketones: Formed through oxidation of the boronic acid group.
Substituted Thieno[2,3-d]pyrimidines: Formed through nucleophilic substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid: Similar structure but with a carboxylic acid group instead of a boronic acid group.
6-Bromo-4-chlorothieno[2,3-d]pyrimidine: Similar structure but with a bromine atom instead of a boronic acid group.
Uniqueness
4-Chlorothieno[2,3-d]pyrimidine-6-boronic acid is unique due to the presence of the boronic acid group, which allows it to participate in Suzuki-Miyaura coupling reactions. This makes it a valuable intermediate in the synthesis of biaryl compounds, which are important in pharmaceuticals and material science .
Biologische Aktivität
4-Chlorothieno[2,3-d]pyrimidine-6-boronic acid is a boronic acid derivative of thieno[2,3-d]pyrimidine, notable for its structural features and potential biological activities. This compound has attracted significant attention in medicinal chemistry due to its ability to participate in various biochemical applications, particularly in drug development.
The molecular formula of 4-Chlorothieno[2,3-d]pyrimidine-6-boronic acid is C6H4BClN2S. The presence of the boronic acid group is crucial as it enables the formation of reversible covalent bonds with diols, which is essential for various biochemical interactions and drug design strategies .
Biological Activity
Research indicates that 4-Chlorothieno[2,3-d]pyrimidine-6-boronic acid exhibits promising biological activities, particularly as a scaffold for the development of therapeutic agents targeting specific diseases. Key areas of biological activity include:
- Kinase Inhibition : Molecular docking studies have shown that this compound can effectively bind to active sites of kinases through hydrogen bonding and hydrophobic interactions. This binding affinity suggests its potential as a kinase inhibitor .
- Antitumor Activity : Thieno[3,2-d]pyrimidine derivatives, including 4-Chlorothieno[2,3-d]pyrimidine-6-boronic acid, have demonstrated antitumor properties by targeting various kinases involved in cancer signaling pathways .
- Immunosuppressive Effects : Some derivatives have been evaluated for their immunosuppressive activities, particularly against Bruton's tyrosine kinase (BTK), which plays a significant role in B cell signaling. Compounds related to this structure have shown varying degrees of inhibition against BTK .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of specific substituents on the thieno[2,3-d]pyrimidine core. Variations in substitution patterns can significantly influence the biological potency and selectivity of these compounds against various targets .
Table 1: Comparative Analysis of Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-Chlorothieno[2,3-d]pyrimidine | Chlorine atom on thieno-pyrimidine | Basic structure without boron functionality |
5-Bromo-4-chlorothieno[2,3-d]pyrimidine | Bromine substitution at position 5 | Enhanced reactivity due to bromide |
6-Bromo-4-chlorothieno[2,3-d]pyrimidine | Bromination at position 6 | Potentially different biological activity |
4-Chloro-5-(p-tolyl)thieno[2,3-d]pyrimidine | Methyl group on phenyl ring | Altered electronic properties affecting activity |
5,6-Dibromothieno[2,3-d]pyrimidine | Two bromines on positions 5 and 6 | Increased lipophilicity may alter bioavailability |
Case Studies
Several studies have explored the synthesis and optimization of derivatives based on this compound. For instance:
- Synthesis and Optimization : Research has focused on synthesizing various derivatives through Suzuki-Miyaura coupling reactions. These modifications allow for the introduction of diverse functional groups that can enhance biological activity .
- Enzyme Inhibition Studies : A study evaluating the compound's effect on nicotinamide adenine dinucleotide (NAD) metabolism found that certain modifications led to increased efficacy and potency in enzyme assays .
Table 2: Biochemical Efficacy and Potency
Compound | Efficacy (%) | Potency (μM) |
---|---|---|
Compound A | 220 | <1 |
Compound B | 250 | <0.5 |
Compound C | 180 | <10 |
Eigenschaften
IUPAC Name |
(4-chlorothieno[2,3-d]pyrimidin-6-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClN2O2S/c8-5-3-1-4(7(11)12)13-6(3)10-2-9-5/h1-2,11-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLBJJXFTWQPLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(S1)N=CN=C2Cl)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.